molecular formula C9H19NSi B12639889 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-48-4

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine

Cat. No.: B12639889
CAS No.: 918871-48-4
M. Wt: 169.34 g/mol
InChI Key: BPONMCPEESOCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound that features a silyl-protected alkyne and an amine group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the protection of an alkyne with a silyl group. One common method involves the reaction of propargylamine with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to its combination of a silyl-protected alkyne and an amine group, which allows it to participate in a wide range of chemical reactions while maintaining stability. This makes it a valuable compound in organic synthesis and various research applications .

Properties

CAS No.

918871-48-4

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3

InChI Key

BPONMCPEESOCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.